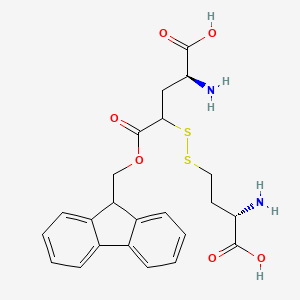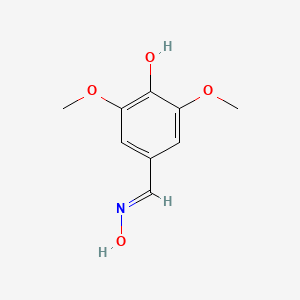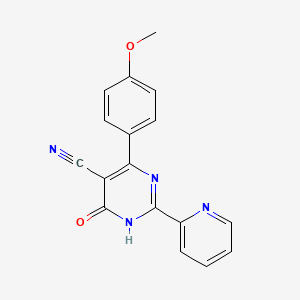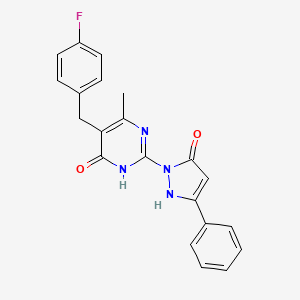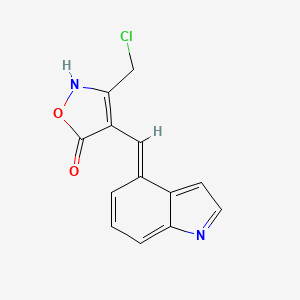
(4E)-3-(Chloromethyl)-4-(1H-indol-4-ylmethylene)-isoxazol-5(4H)-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Green Synthesis Methods
Researchers have developed environmentally friendly methods for synthesizing derivatives of isoxazol-5(4H)-ones. For example, salicylic acid has been used as an inexpensive and safe catalyst to synthesize isoxazole-5(4H)-ones derivatives in water, offering a green alternative to traditional synthesis methods. This approach emphasizes the importance of sustainable chemistry practices in creating compounds with potential applications in pharmaceuticals and agriculture (Mosallanezhad & Kiyani, 2019).
Photonic and Pharmaceutical Applications
Isoxazol-5(4H)-ones derivatives are utilized in various fields, including photonic devices and the pharmaceutical industry. Their synthesis as intermediates enables the creation of complex molecules for these applications. The versatility of these compounds is demonstrated through their use in the synthesis of other organic compounds, highlighting their role in advancing research and development in multiple scientific domains (Mosallanezhad & Kiyani, 2019).
Computational Studies and Chemical Properties
The structural and electronic properties of isoxazol-5(4H)-one derivatives have been extensively studied using computational methods. Density functional theory (DFT) has been employed to predict vibrational frequencies and structural data, aiding in the understanding of these compounds' chemical behavior. Such studies are crucial for designing molecules with desired properties for specific applications, ranging from materials science to drug design (Kiyani et al., 2015).
Biological Activity
Research on isoxazol-5(4H)-ones also extends into the biological realm, where these compounds have shown potential in various bioactive applications. Their synthesis and structural modification open pathways to new drugs and agrochemicals, demonstrating the interplay between organic synthesis and biomedical research. The exploration of these compounds' biological activities could lead to breakthroughs in treating diseases and pest control (Mosallanezhad & Kiyani, 2019).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-4-[(E)-indol-4-ylidenemethyl]-2H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-12-10(13(17)18-16-12)6-8-2-1-3-11-9(8)4-5-15-11/h1-6,16H,7H2/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFZXGWKXZKWKU-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(NOC2=O)CCl)C3=CC=NC3=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C/C(=C\C2=C(NOC2=O)CCl)/C3=CC=NC3=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(Chloromethyl)-4-(1H-indol-4-ylmethylene)-isoxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417617.png)
![2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1417618.png)
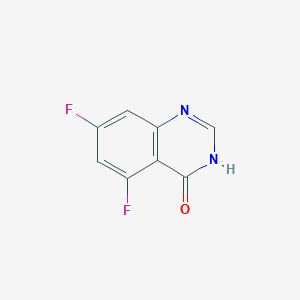
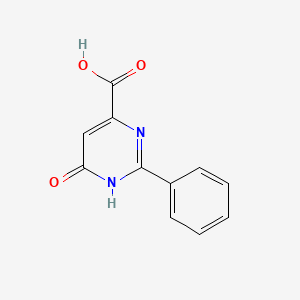
![5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417624.png)
![2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417626.png)
![3-[(2,4-Dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417628.png)
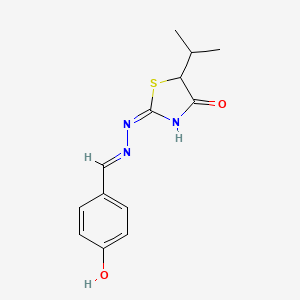
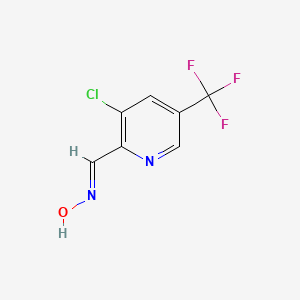
![8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417632.png)
